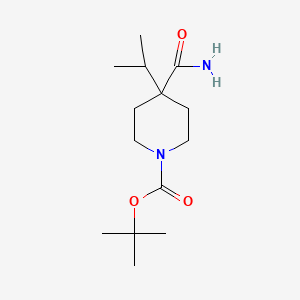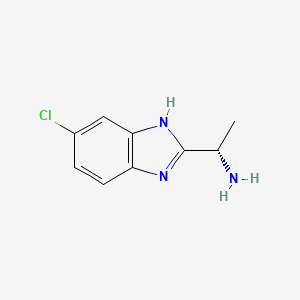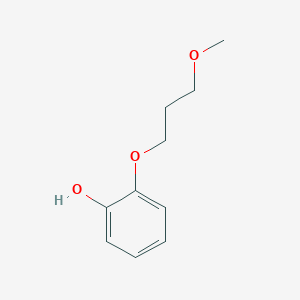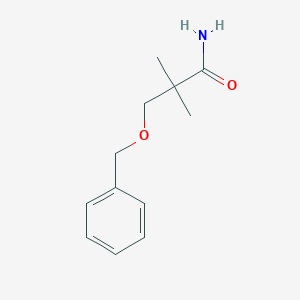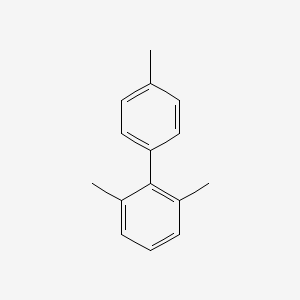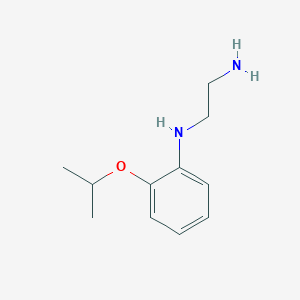
N,N-diethylethanamine;ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylamine: is an organic compound with the chemical formula N(CH₂CH₃)₃ . It is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia. Triethylamine is commonly used in organic synthesis as a base and is known for its ability to neutralize acids and form salts. It is miscible with water and most organic solvents, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: Triethylamine can be synthesized by the alkylation of ammonia with ethyl halides. The reaction typically involves the use of ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. [ \text{NH₃ + 3C₂H₅Cl → N(C₂H₅)₃ + 3HCl} ]
Reductive Amination: Another method involves the reductive amination of acetaldehyde with ammonia in the presence of a hydrogenation catalyst. [ \text{CH₃CHO + NH₃ + H₂ → N(C₂H₅)₃ + H₂O} ]
Industrial Production Methods: Triethylamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina. The process involves the dehydration of ethanol to form ethylene, which then reacts with ammonia to produce triethylamine. [ \text{3C₂H₅OH → 3C₂H₄ + 3H₂O} ] [ \text{3C₂H₄ + NH₃ → N(C₂H₅)₃} ]
化学反応の分析
Types of Reactions:
Oxidation: Triethylamine can undergo oxidation to form triethylamine oxide. [ \text{N(C₂H₅)₃ + O₂ → N(C₂H₅)₃O} ]
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{N(C₂H₅)₃ + R-X → N(C₂H₅)₃R + X⁻} ]
Acid-Base Reactions: Triethylamine is a strong base and can neutralize acids to form salts. [ \text{N(C₂H₅)₃ + HCl → N(C₂H₅)₃H⁺Cl⁻} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Nucleophiles: Alkyl halides, acyl halides.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Triethylamine oxide: Formed by oxidation.
Quaternary ammonium salts: Formed by nucleophilic substitution.
Triethylammonium salts: Formed by acid-base reactions.
科学的研究の応用
Chemistry:
Catalysis: Triethylamine is used as a catalyst in various organic reactions, including the synthesis of esters and amides.
Solvent: It is used as a solvent in the preparation of metal-organic frameworks and other coordination compounds.
Biology:
Buffering Agent: Triethylamine is used as a buffering agent in biological assays and chromatography.
Medicine:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients and as a reagent in drug formulation.
Industry:
Polymer Production: Triethylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metal protection.
作用機序
Mechanism: Triethylamine acts as a base by accepting protons from acids, forming triethylammonium ions. It can also act as a nucleophile, attacking electrophilic centers in various chemical reactions.
Molecular Targets and Pathways:
Protonation: Triethylamine accepts protons from acids, forming stable salts.
Nucleophilic Attack: It attacks electrophilic centers, leading to the formation of new chemical bonds.
類似化合物との比較
Diethylamine: N(CH₂CH₃)₂H
Trimethylamine: N(CH₃)₃
Pyridine: C₅H₅N
Comparison:
Basicity: Triethylamine is more basic than diethylamine and trimethylamine due to the presence of three ethyl groups, which increase electron density on the nitrogen atom.
Volatility: Triethylamine is more volatile than pyridine due to its lower molecular weight and lack of aromaticity.
Reactivity: Triethylamine is more nucleophilic than pyridine and trimethylamine, making it more reactive in nucleophilic substitution reactions.
Triethylamine’s unique combination of high basicity, nucleophilicity, and volatility makes it a valuable reagent in various chemical, biological, and industrial applications.
特性
CAS番号 |
72999-90-7 |
|---|---|
分子式 |
C8H21NO |
分子量 |
147.26 g/mol |
IUPAC名 |
N,N-diethylethanamine;ethanol |
InChI |
InChI=1S/C6H15N.C2H6O/c1-4-7(5-2)6-3;1-2-3/h4-6H2,1-3H3;3H,2H2,1H3 |
InChIキー |
JAYUDPKFDQGKFQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)
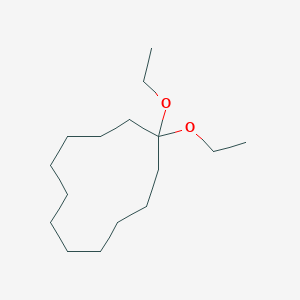
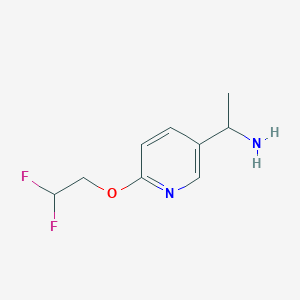
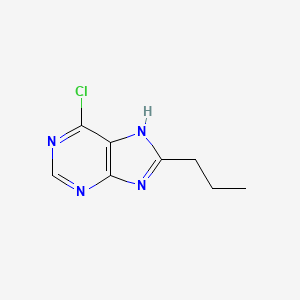
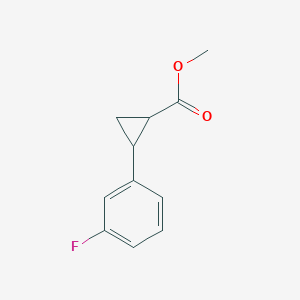
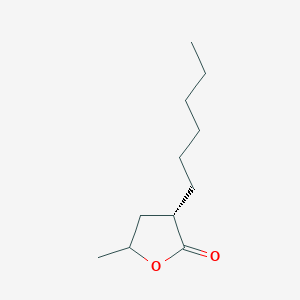
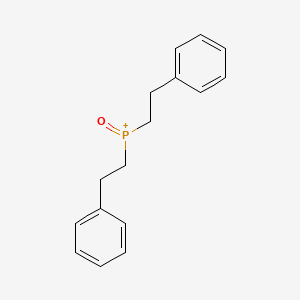
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)
